molecular formula C18H24N6O3 B604684 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE CAS No. 373612-83-0

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B604684
CAS No.: 373612-83-0
M. Wt: 372.4g/mol
InChI Key: HAIAAMJTFCGJAG-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a methylpiperazino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common approach includes the condensation of a pyrazolone derivative with a nitrophenyl compound under controlled conditions. The reaction is often facilitated by the presence of a base and a suitable solvent, such as ethanol or methanol. The methylpiperazino group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyrazolones and nitro-reduced pyrazolones .

Scientific Research Applications

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is often involved in electron transfer processes, while the methylpiperazino group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazino)benzylamine
  • 2-(4-Methylpiperazino)pyrimidines
  • 2-(4-Methylpiperazino)-5-nitrophenylmethanol

Uniqueness

Compared to similar compounds, 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolone core and nitrophenyl group make it particularly versatile for various applications .

Properties

CAS No.

373612-83-0

Molecular Formula

C18H24N6O3

Molecular Weight

372.4g/mol

IUPAC Name

4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H24N6O3/c1-3-4-17-16(13-19-22-11-9-21(2)10-12-22)18(25)23(20-17)14-5-7-15(8-6-14)24(26)27/h5-8,13,20H,3-4,9-12H2,1-2H3/b19-13+

InChI Key

HAIAAMJTFCGJAG-CPNJWEJPSA-N

SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NN3CCN(CC3)C

Origin of Product

United States

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